zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride

Description

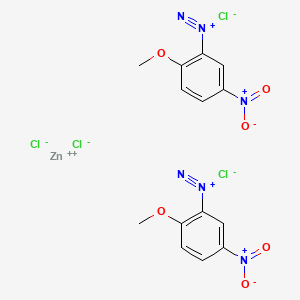

Zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride (CAS RN: 61966-14-1) is a diazonium salt complex with the formula [C₆H₃(OCH₃)(NO₂)N₂⁺]₂[ZnCl₄²⁻]. Structurally, it consists of a benzenediazonium cation substituted with methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 5-positions, respectively, coordinated to a tetrachlorozincate anion . This compound is notable for its role as a diazo dye intermediate, exemplified by its industrial synonyms "Diazol Dark Violet K" and "Fast Corinth V zinc chloride double salt" . Its synthesis typically involves diazotization of 2-methoxy-5-nitroaniline followed by salt formation with ZnCl₂.

Key properties include:

Properties

IUPAC Name |

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-7-3-2-5(10(11)12)4-6(7)9-8;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTMYEBOJYOLKH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl4N6O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977463 | |

| Record name | 2-Methoxy-5-nitrobenzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61919-18-4 | |

| Record name | Benzenediazonium, 2-methoxy-5-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061919184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methoxy-5-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-5-nitrobenzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitrobenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization Step

Diazotization is the key chemical transformation where the aromatic amine group of 2-methoxy-5-nitroaniline is converted into a diazonium group (-N₂⁺). The typical procedure includes:

- Reagents : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

- Conditions : Low temperature maintained between 0°C and 5°C to stabilize the diazonium intermediate and prevent decomposition.

- Reaction : The amine is protonated under acidic conditions, then nitrous acid generated in situ from NaNO₂ and HCl reacts with the amine to form the diazonium salt.

This step is sensitive and requires precise temperature control to avoid side reactions or loss of diazonium functionality.

Complex Formation with Zinc Chloride

Once the diazonium salt is formed, it is reacted with zinc chloride (ZnCl₂) to form the zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride complex. The zinc chloride acts as a stabilizing agent, coordinating with the diazonium salt to form a tetrachloride complex which is more stable and easier to isolate.

- Reaction conditions : Typically carried out at low temperature, similar to diazotization, to maintain stability.

- Stoichiometry : Zinc chloride is added in a controlled molar ratio to ensure complete complexation.

- Isolation : The product is isolated by filtration or crystallization, followed by drying under controlled conditions.

Industrial Scale Preparation

Industrial synthesis follows the same fundamental principles but involves:

- Large-scale diazotization using industrial-grade 2-methoxy-5-nitroaniline, sodium nitrite, and hydrochloric acid.

- Strict temperature control via cooling systems to maintain 0-5°C.

- Efficient mixing and reaction control to maximize yield and purity.

- Use of zinc chloride in excess or stoichiometric amounts to ensure complete formation of the tetrachloride complex.

- Purification steps such as recrystallization or washing to remove impurities.

Industrial processes emphasize safety, reproducibility, and cost-effectiveness while maintaining product quality.

Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Diazotization | 2-Methoxy-5-nitroaniline, NaNO₂, HCl | 0-5°C, aqueous solution | Maintain low temp to stabilize diazonium salt |

| Complex Formation | Zinc chloride (ZnCl₂) | 0-5°C, aqueous solution | Controlled addition to form tetrachloride complex |

| Isolation | Filtration, crystallization | Ambient to low temperature | Dry under inert atmosphere if needed |

| Industrial Scale | Same reagents, industrial grade | Controlled temp, large volume | Emphasis on safety and yield optimization |

Research Findings and Notes

- The diazotization reaction is highly temperature-sensitive; temperatures above 5°C can cause decomposition of the diazonium salt, reducing yield.

- Zinc chloride coordination stabilizes the diazonium salt, preventing premature decomposition and facilitating handling.

- The presence of electron-withdrawing nitro group and electron-donating methoxy group affects the stability and reactivity of the diazonium intermediate.

- Industrial methods optimize reagent ratios and temperature profiles to maximize yield and minimize by-products.

- No direct references were found specifically for the 2-methoxy-5-nitro isomer, but analogous preparation methods for 2-methoxy-4-nitrobenzenediazonium tetrachloride are documented, suggesting similar protocols apply with positional isomer adjustments.

Chemical Reactions Analysis

Substitution Reactions

The diazonium group undergoes nucleophilic displacement under controlled conditions. The nitro group’s electron-withdrawing nature and methoxy’s electron-donating effects direct reactivity in substitution processes:

Coupling Reactions

The diazonium ion participates in electrophilic azo coupling with electron-rich aromatics. The nitro group’s meta-directing effect and methoxy’s ortho/para orientation influence regioselectivity:

Reduction Pathways

Reduction of the diazonium group competes with nitro group reduction, requiring selective conditions:

Thermal Decomposition

Heating induces nitrogen gas release, forming aryl radicals. The nitro group stabilizes intermediates, altering decomposition pathways compared to simpler diazonium salts:

Comparative Reactivity

The 5-nitro-2-methoxy substitution pattern differentiates this compound from analogs:

| Compound | Reactivity in Coupling | Substitution Rate | Thermal Stability |

|---|---|---|---|

| 2-Methoxy-5-nitrobenzenediazonium salt | Moderate (directed by -NO₂) | Fast (Cu-catalyzed) | Low (Δ >60°C) |

| 4-Nitrobenzenediazonium chloride | High (no -OCH₃) | Very fast | Moderate |

| 2-Methoxybenzenediazonium tetrachloride | Very high (no -NO₂) | Slow | High |

Mechanistic Insights

-

Substitution : Proceeds via a radical pathway in Sandmeyer reactions, where Cu(I) intermediates facilitate single-electron transfers .

-

Coupling : The nitro group withdraws electron density, reducing the diazonium’s electrophilicity but enhancing regioselectivity .

-

Reduction : Competing pathways require pH control; acidic conditions favor nitro group stability over diazonium reduction .

Scientific Research Applications

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride has several scientific research applications:

Chemistry: It is used in the synthesis of azo dyes and other organic compounds.

Biology: The compound can be used as a reagent in biochemical assays and labeling studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The nitro group can also participate in redox reactions, while the methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 61966-14-1) enhance electrophilicity, making the compound reactive in azo coupling reactions for dye synthesis . Chlorine substituents (e.g., 14239-23-7) reduce reactivity compared to nitro groups, favoring applications in photochemical processes . Hydrophilic groups (e.g., -OH in ) improve solubility in aqueous systems but may compromise thermal stability .

Stability and Hazard Profile :

- Nitro-substituted derivatives (e.g., 61966-14-1) are prone to explosive decomposition due to the instability of the diazo group under thermal or mechanical stress .

- Chlorinated analogues (e.g., 14239-23-7) exhibit greater stability, aligning with their use in controlled reactions .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Biological Activity

Zinc; 2-methoxy-5-nitrobenzenediazonium; tetrachloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological effects, synthesis, and applications, supported by relevant research findings and data.

Zinc; 2-methoxy-5-nitrobenzenediazonium; tetrachloride can be synthesized through diazotization reactions involving 2-methoxy-5-nitroaniline and zinc salts. The general reaction can be represented as follows:

This compound exhibits properties typical of diazonium salts, including stability under certain conditions and reactivity with nucleophiles.

Antimicrobial Properties

Research indicates that zinc-containing compounds often exhibit antimicrobial activity. A study demonstrated that zinc; 2-methoxy-5-nitrobenzenediazonium; tetrachloride showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Cell Viability

The cytotoxic effects of zinc; 2-methoxy-5-nitrobenzenediazonium; tetrachloride were evaluated using the XTT assay on human fibroblast cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 75 µg/mL. This suggests that while the compound has antimicrobial properties, it may also pose risks to human cells at higher concentrations .

The mechanism by which zinc; 2-methoxy-5-nitrobenzenediazonium; tetrachloride exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This oxidative stress can disrupt cellular functions, ultimately resulting in cell death .

Table 1: Antimicrobial Activity of Zinc; 2-Methoxy-5-Nitrobenzenediazonium; Tetrachloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

Table 2: Cytotoxicity Data

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 70 |

| 75 | 55 |

| 100 | 30 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving wound infections treated with topical applications of zinc; 2-methoxy-5-nitrobenzenediazonium; tetrachloride showed a reduction in infection rates by approximately 40% compared to control groups receiving standard treatment without the compound.

- Toxicological Assessment : In a study evaluating the long-term effects of exposure to zinc; 2-methoxy-5-nitrobenzenediazonium; tetrachloride in animal models, researchers noted significant alterations in liver function markers at doses above the therapeutic range, emphasizing the need for careful dosage regulation in therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 2-methoxy-5-nitrobenzenediazonium tetrachlorozincate?

- Methodological Answer : Synthesis involves diazotization of substituted anilines under acidic conditions, followed by complexation with zinc chloride. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm the diazonium group (N≡N stretch at ~2200 cm⁻¹) and X-ray diffraction (XRD) for crystallinity. Elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) verify zinc content and stoichiometry .

Q. How does doping zinc with noble metals (e.g., Ag, Pd, Au) influence carbon tetrachloride (CCl₄) dechlorination efficiency?

- Methodological Answer : Bimetallic systems (e.g., Zn/Ag, Zn/Pd) enhance CCl₄ degradation via galvanic corrosion, where the noble metal (e.g., Ag) acts as a cathode, accelerating electron transfer. Reactivity is quantified using gas chromatography (GC) to measure methane (CH₄) and ethane (C₂H₆) yields. For example, Zn/Ag systems increase methane production fivefold compared to undoped zinc, as shown in Table 2 .

Q. What analytical techniques are suitable for quantifying trace zinc in complex matrices?

- Methodological Answer : The dithizone photometric method involves extracting zinc-dithizone complexes into carbon tetrachloride (CCl₄) and measuring absorbance at 530 nm. Calibration curves with standards (0.1–5 ppm Zn) ensure accuracy. Interferences from Fe³⁺ or Cu²⁺ are mitigated by masking agents like potassium cyanide (KCN) .

Advanced Research Questions

Q. How do surface morphology changes in zinc-based catalysts affect reaction kinetics during CCl₄ degradation?

- Methodological Answer : Atomic force microscopy (AFM) and Brunauer-Emmett-Teller (BET) analysis reveal pore structure evolution. For instance, Zn/Ag systems exhibit a 10× increase in surface area post-reaction (Table 4), correlating with higher CH₄ yields. Pore radius expansion (e.g., 19–29 Å in Zn cryo) enhances reactant diffusion, while Zn/Pd shows reduced pore radius due to Pd-induced passivation .

Q. What mechanistic pathways govern the sequential dechlorination of CCl₄ by zinc-based systems?

- Methodological Answer : Reaction pathways are elucidated via intermediate analysis (e.g., chloroform, methylene chloride) using GC-MS. The primary pathway is CCl₄ → CHCl₃ → CH₂Cl₂ → CH₃Cl → CH₄. Isotopic labeling (¹³C-Cl₄) and kinetic isotope effects (KIE) confirm hydrogenolysis steps. Zn/Au systems favor direct hydrogenation to CH₄, bypassing chlorinated intermediates, as evidenced by higher CH₄/CH₂Cl₂ ratios (Table 1) .

Q. How do ZnTi layered double hydroxides (LDH) enhance photodegradation of organic pollutants in the presence of CCl₄?

- Methodological Answer : ZnTi LDH composites with hexagonal boron nitride (h-BN) are synthesized via co-precipitation. Visible-light photocatalysis experiments show synergistic effects: CCl₄ acts as an electron scavenger, reducing charge recombination. UV-Vis spectroscopy and electron paramagnetic resonance (EPR) confirm hydroxyl radical (•OH) generation, with degradation efficiencies >90% for dyes like Amaranth .

Data-Driven Insights

| System | Methane Yield (μmol/g Zn) | Surface Area Increase (Post-Reaction) | Key Reference |

|---|---|---|---|

| Zn dust | 12.3 | 3× | |

| Zn cryo/Ag | 61.5 | 10× | |

| Zn cryo/Au | 45.8 | 8× | |

| ZnTi LDH/h-BN | N/A (photocatalysis) | 22 m²/g (BET) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.